molecular formula C23H31NO7 B128342 左旋洛芬酒石酸盐 CAS No. 71-82-9

左旋洛芬酒石酸盐

货号 B128342
CAS 编号: 71-82-9
分子量: 433.5 g/mol
InChI 键: FWMLYVACGDQRFU-ZTMWJVNESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levallorphan tartrate, known chemically as the levo isomer of 3-hydroxy-N-allylmorphinan tartrate, is a narcotic antagonist with various applications in medical practice. It has been used to counteract the respiratory depression caused by opiates such as morphine, levo dromoran tartrate, and demerol . Additionally, it has been combined with other narcotics like apomorphine to induce emesis in cases of acute poisoning, with the levallorphan component serving to moderate the undesirable effects of the emetic .

Synthesis Analysis

While the specific synthesis process of levallorphan tartrate is not detailed in the provided papers, its chemical relation to morphine and other narcotics suggests a complex synthesis pathway. The synthesis of related compounds typically involves multiple steps, including the creation of the morphinan backbone and subsequent functional group modifications to achieve the desired pharmacological properties.

Molecular Structure Analysis

Levallorphan tartrate's molecular structure, as an analogue of morphine, includes the morphinan skeleton with specific functional groups that confer its narcotic antagonist properties. The presence of the allyl group and the levo isomerism are crucial for its activity, as they influence the drug's interaction with opioid receptors .

Chemical Reactions Analysis

The primary chemical interaction of levallorphan tartrate is its competition with narcotics for opioid receptor sites. Its efficacy as an antagonist is attributed to its greater receptor affinity compared to other pharmacologically similar agents, despite being less potent . This competitive binding is the basis for its ability to mitigate the effects of narcotics, particularly respiratory depression.

Physical and Chemical Properties Analysis

Relevant Case Studies

Several studies have explored the use of levallorphan tartrate in clinical settings. For instance, its combination with meperidine hydrochloride has been evaluated for controlling respiratory depression in postoperative patients . Another study reported the use of levallorphan tartrate to prevent or counteract narcotic-induced respiratory depression when administered intravenously before, with, or after injections of alphaprodine hydrochloride or pethidine hydrochloride . These case studies highlight the drug's utility in managing the adverse effects of narcotic analgesics during medical procedures.

科学研究应用

阿片类拮抗作用

左旋洛芬酒石酸盐: 主要以阿片类拮抗剂的作用而闻名 . 它能有效地逆转阿片类药物引起的呼吸抑制,这对治疗过量服用至关重要。这种应用在急诊医学中尤为重要,在急诊医学中,需要快速逆转阿片类药物的影响以防止致命结果。

镇痛协同作用

与其他阿片类镇痛药联合使用,左旋洛芬酒石酸盐可以增强镇痛作用,同时减少副作用 . 这种协同应用允许使用更低剂量的阿片类药物,从而最大限度地降低依赖和不良反应的风险。

新生儿呼吸抑制的治疗

左旋洛芬酒石酸盐: 已被用于逆转新生儿婴儿的呼吸抑制,这种情况可能发生在母亲在分娩期间服用麻醉剂时 . 它能够减轻这种危急情况,使其在产科护理和新生儿学中具有价值。

麻醉辅助剂

历史上,左旋洛芬酒石酸盐用于全身麻醉,以维持一定程度的镇痛作用,同时逆转阿片类镇痛药和巴比妥类药物引起的呼吸抑制 . 虽然现在不太常见,但这项应用突出了它在手术期间提供止痛和对抗呼吸受损方面的双重作用。

阿片受体研究

左旋洛芬酒石酸盐: 在μ-阿片受体上起拮抗剂作用,在κ-阿片受体上起激动剂作用 . 这种双重作用使其成为研究阿片受体药效学和开发新的阿片相关疗法的宝贵化合物。

精神错乱效应研究

在足够剂量下,左旋洛芬酒石酸盐会导致精神错乱效应,如幻觉和解离 . 这些特性使其成为精神病学研究的关注对象,特别是在理解此类心理反应背后的机制和开发相关疾病的治疗方法方面。

安全和危害

Levallorphan tartrate should be used cautiously as it reverses severe opioid-induced respiratory depression but may exacerbate respiratory depression induced by alcohol or other non-opioid central depressants . It is harmful if swallowed . After swallowing, it is recommended to immediately make the victim drink water and consult a physician .

属性

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,13,16,18,21H,1,3-5,8-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t16-,18+,19+;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMLYVACGDQRFU-ZTMWJVNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017345
Record name Levallorphan hydrogen tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71-82-9
Record name Morphinan-3-ol, 17-(2-propen-1-yl)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levallorphan tartrate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levallorphan hydrogen tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVALLORPHAN TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0VSF7HTN0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levallorphan tartrate
Reactant of Route 2
Levallorphan tartrate
Reactant of Route 3
Levallorphan tartrate
Reactant of Route 4
Reactant of Route 4
Levallorphan tartrate
Reactant of Route 5
Levallorphan tartrate
Reactant of Route 6
Levallorphan tartrate

Q & A

Q1: How does levallorphan tartrate exert its antagonistic effects?

A1: Levallorphan tartrate acts as a competitive antagonist at opioid receptors. [, , ] This means it binds to the same receptor sites as opioid agonists like morphine, but instead of activating these receptors, it blocks their activation. [, , ] This competitive binding prevents or reverses the effects of opioid agonists, including analgesia, respiratory depression, and sedation. [, , , , ]

Q2: What are the downstream effects of levallorphan tartrate binding to opioid receptors?

A2: By blocking opioid receptors, levallorphan tartrate can reverse the effects of opioid agonists on various physiological processes. [, , ] For instance, it can increase respiratory rate and depth in cases of opioid-induced respiratory depression. [, , , ] It can also reverse the analgesic effects of opioids and may lead to the emergence from a sedated state. [, , ]

Q3: What is the molecular formula and weight of levallorphan tartrate?

A3: While the provided abstracts don't explicitly state the molecular formula and weight of levallorphan tartrate, they frequently reference its chemical name: levo-3-hydroxy-N-allylmorphinan tartrate. [, , , , ] Based on this name, the molecular formula is C23H29NO7 (as a tartrate salt) and the molecular weight is 431.48 g/mol.

Q4: Is there information available on the material compatibility and stability of levallorphan tartrate under various conditions?

A4: The provided abstracts primarily focus on the pharmacological aspects of levallorphan tartrate and lack details regarding its material compatibility and stability under various conditions. Further research in materials science would be needed to explore these aspects.

Q5: Does levallorphan tartrate exhibit any catalytic properties, and if so, what are its applications in this context?

A5: The provided research primarily focuses on levallorphan tartrate's role as a pharmacological agent, specifically as an opioid antagonist. [, , , , , , ] There is no mention of catalytic properties or applications for this compound within the provided abstracts.

Q6: Are there any studies available regarding computational chemistry, SAR, stability and formulation, SHE regulations, or analytical methods related to levallorphan tartrate?

A6: While the provided abstracts touch upon the pharmacological effects and interactions of levallorphan tartrate, they lack specific details about computational chemistry, detailed SAR studies beyond its antagonistic properties, stability and formulation, SHE regulations, or advanced analytical methods. [, , , , , , , , ] Further research would be necessary to explore these areas.

Q7: What is the duration of action of levallorphan tartrate?

A7: Research suggests that the duration of action of levallorphan tartrate is shorter than that of some longer-acting opioids like morphine. [] This implies that if levallorphan tartrate is used to reverse the effects of a longer-acting opioid, repeated doses might be necessary to maintain the antagonistic effect.

Q8: What types of in vivo studies have been conducted to evaluate the efficacy of levallorphan tartrate?

A8: Researchers have investigated the efficacy of levallorphan tartrate in various animal models. [, , , , , ] For example, studies in mice have demonstrated its ability to antagonize the convulsive and lethal effects of propoxyphene hydrochloride. [] Other animal models, including rabbits and rats, have been employed to evaluate its effects on respiration and its ability to reverse opioid-induced respiratory depression. [, , ]

Q9: Has levallorphan tartrate been evaluated in clinical trials?

A9: Yes, several clinical studies have been conducted to evaluate the effects of levallorphan tartrate in humans, particularly in postoperative patients and during anesthesia. [, , , , , , , ] For instance, researchers explored its potential to reduce the respiratory depressant effects of opioids like levorphanol tartrate and meperidine hydrochloride in postoperative settings. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。